Nisoxetine

Description

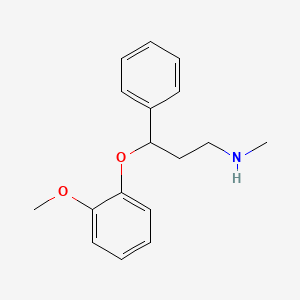

Structure

3D Structure

Properties

CAS No. |

57226-61-6 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine |

InChI |

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3 |

InChI Key |

ITJNARMNRKSWTA-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Nisoxetine at the Norepinephrine Transporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoxetine (B1678948), a phenoxyphenylpropylamine derivative, is a potent and highly selective inhibitor of the norepinephrine (B1679862) transporter (NET).[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for the preclinical investigation of noradrenergic systems.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the NET, detailing its binding kinetics, inhibitory properties, and the experimental methodologies used for its characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this benchmark NET inhibitor.

Molecular Interaction with the Norepinephrine Transporter

This compound exerts its effects by directly binding to the norepinephrine transporter, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] This interaction competitively inhibits the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby prolonging the neurotransmitter's availability to postsynaptic and presynaptic receptors.[6][7]

Binding Affinity and Kinetics

The interaction of this compound with the NET is characterized by high affinity. This is quantified by the equilibrium dissociation constant (Kd) and the inhibition constant (Ki), which are typically in the low nanomolar range. The binding of [3H]this compound to the transporter is saturable and dependent on the presence of sodium and chloride ions.[3][8]

Kinetic analyses have revealed that the binding of this compound is competitive with the endogenous substrate, norepinephrine.[2] This indicates that this compound binds to the same site or an overlapping site as norepinephrine on the transporter protein.[2] Interestingly, some studies suggest that the binding of this compound and other NET ligands, such as the cocaine analog CFT, may not be mutually exclusive, hinting at the possibility of complex allosteric interactions at the transporter.[9]

Potency of Norepinephrine Reuptake Inhibition

The functional consequence of this compound's binding to the NET is the potent inhibition of norepinephrine reuptake. This is typically measured by the half-maximal inhibitory concentration (IC50) in in vitro neurotransmitter uptake assays. These assays directly assess the ability of this compound to block the transport of radiolabeled or fluorescently labeled norepinephrine into cells or synaptosomes expressing the NET.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound's interaction with the norepinephrine transporter, as well as its selectivity over other monoamine transporters.

| Parameter | Value | Species/System | Reference |

| Ki (Inhibition Constant) | 0.46 nM | Rat NET | [6] |

| ~1-5 nM | Human NET | [10] | |

| Kd (Dissociation Constant) | 0.8 nM | Rat Brain Homogenates | [3][8] |

| IC50 (NE Reuptake Inhibition) | ~8 nM (EC50) | Human NET | [10] |

Table 1: Binding Affinity and Potency of this compound at the Norepinephrine Transporter. This table presents key quantitative metrics defining the interaction of this compound with the norepinephrine transporter.

| Transporter | Ki (nM) | Selectivity (fold vs. NET) | Reference |

| Norepinephrine Transporter (NET) | 0.46 | - | [6] |

| Serotonin (B10506) Transporter (SERT) | 158 | ~343 | [6] |

| Dopamine (B1211576) Transporter (DAT) | 378 | ~821 | [6] |

Table 2: Selectivity Profile of this compound for Monoamine Transporters. This table illustrates the high selectivity of this compound for the norepinephrine transporter over the serotonin and dopamine transporters.

Signaling Pathways and Downstream Effects

The inhibition of norepinephrine reuptake by this compound leads to an accumulation of norepinephrine in the synaptic cleft, enhancing the activation of adrenergic receptors on both presynaptic and postsynaptic neurons.[6] While the immediate effect is on noradrenergic signaling, the long-term consequences of sustained NET inhibition, as seen with chronic antidepressant treatment, are thought to involve adaptations in intracellular signaling cascades.

Although direct studies on the downstream signaling of this compound are not as extensively documented as for other antidepressants, the known consequences of enhanced noradrenergic signaling and the effects of other monoamine reuptake inhibitors provide a framework for its likely actions. Enhanced activation of G-protein coupled adrenergic receptors can modulate the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels.[11][12][13] This, in turn, can influence the activity of protein kinase A (PKA) and subsequently the phosphorylation and activation of transcription factors like the cAMP response element-binding protein (CREB).[14]

Furthermore, noradrenergic signaling can interact with other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of neuronal plasticity and gene expression.[14] Chronic treatment with various antidepressants has been shown to modulate the phosphorylation state of both CREB and ERK.[14]

Below is a diagram illustrating the putative downstream signaling pathway affected by this compound's inhibition of the norepinephrine transporter.

References

- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]this compound--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]this compound: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norepinephrine uptake inhibitors as biochemically and behaviorally selective antagonists of the locomotor stimulation induced by indirectly acting sympathomimetic aminetic amines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Gαs, adenylyl cyclase, and their relationship to the diagnosis and treatment of depression [frontiersin.org]

- 12. Platelet adenylyl cyclase activity: a biological marker for major depression and recent drug use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Depression and Adenylyl Cyclase: Sorting Out the Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Pivot of a Selective Norepinephrine Reuptake Inhibitor: A Technical History of Nisoxetine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948) (developmental code name LY-94939) stands as a pivotal molecule in the history of antidepressant drug discovery.[1] Developed in the early 1970s by scientists at Eli Lilly and Company, it emerged from a research program aimed at creating antidepressants with improved safety profiles over the then-standard tricyclic antidepressants (TCAs).[1] this compound is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI), a property that positioned it as a promising therapeutic candidate.[1] Although it never reached the market, its development laid crucial groundwork for the subsequent discovery of fluoxetine (B1211875) (Prozac®) and it continues to be an invaluable tool in neuroscience research. This technical guide provides a comprehensive overview of the discovery, developmental history, and key experimental data of this compound.

Discovery and Developmental History

The development of this compound was a direct result of a targeted effort to separate the therapeutic effects of TCAs from their undesirable side effects, such as cardiotoxicity and anticholinergic activity. The research, spearheaded at Eli Lilly, focused on a series of phenoxyphenylpropylamines. This chemical class was explored for its potential to inhibit the reuptake of monoamine neurotransmitters.

Initial preclinical studies identified this compound as a potent inhibitor of norepinephrine uptake, with significantly less activity at serotonin (B10506) and dopamine (B1211576) transporters.[1] Early human trials in 1976 demonstrated that at doses sufficient to block norepinephrine reuptake, this compound was well-tolerated with minimal side effects and no significant cardiovascular changes.[2] However, the strategic direction of Eli Lilly's research shifted towards developing a selective serotonin reuptake inhibitor (SSRI), leading to the prioritization and eventual blockbuster success of fluoxetine, a structural analog of this compound. Consequently, the clinical development of this compound as an antidepressant was discontinued.

Despite its stalled clinical progression, this compound's high affinity and selectivity for the norepinephrine transporter (NET) have made it an indispensable pharmacological tool for in vitro and in vivo studies of the noradrenergic system.[1]

Chemical Synthesis

This compound, with the IUPAC name (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine, is a racemic compound.[1] Various synthetic routes have been described, including chemoenzymatic methods to produce enantiomerically pure (R)- and (S)-nisoxetine. The (R)-isomer has been shown to have a 20-fold greater affinity for the NET than the (S)-isomer.[1]

A key synthetic approach involves the asymmetric hydrogenation of a β-aryloxy cinnamic nitrile intermediate, which can yield (S)-nisoxetine with high enantiomeric excess.[3] Another described synthesis involves the reduction of ω-chloropropiophenone, followed by enzymatic resolution and subsequent etherification and amination steps.[4]

Pharmacological Profile

This compound's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine.

Binding Affinities and Selectivity

This compound exhibits high affinity for the NET with a reported Ki value of approximately 0.8 nM.[1] Its selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) is a defining feature. It is reportedly about 1000-fold more potent at inhibiting norepinephrine uptake than serotonin uptake and 400-fold more potent than its inhibition of dopamine uptake.[1]

| Transporter | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| NET | ~0.8 | Desipramine (B1205290) | ~1.0-5.0 |

| SERT | ~800 | Fluoxetine | ~1.0-10.0 |

| DAT | ~320 | GBR 12909 | ~1.0-10.0 |

Table 1: Comparative in vitro binding affinities of this compound and reference compounds for monoamine transporters.

In Vitro and In Vivo Pharmacology

Preclinical studies have consistently demonstrated this compound's efficacy in blocking norepinephrine reuptake. In synaptosomal preparations from rat brain, this compound potently inhibits the uptake of [3H]-norepinephrine.[5] In vivo microdialysis studies in rats have shown that local administration of this compound into brain regions such as the frontal cortex leads to a significant increase in extracellular norepinephrine levels.

Key Experimental Protocols

[3H]-Nisoxetine Binding Assay

This assay is used to determine the affinity of compounds for the norepinephrine transporter.

Protocol:

-

Tissue Preparation: Rat brain regions rich in NET, such as the frontal cortex or hippocampus, are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a synaptosomal membrane preparation. Protein concentration is determined using a standard method like the BCA assay.

-

Binding Reaction: The membrane preparation is incubated with various concentrations of [3H]-nisoxetine in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a competing NET inhibitor (e.g., desipramine or unlabeled this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of saturation binding data. For competition binding assays, the IC50 (the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[3H]-Norepinephrine Uptake Inhibition Assay in Synaptosomes

This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into nerve terminals.

Protocol:

-

Synaptosome Preparation: Synaptosomes are prepared from brain tissue (e.g., rat cortex or hippocampus) by homogenization in a sucrose (B13894) buffer followed by differential centrifugation to isolate the nerve terminal fraction.[6] The final synaptosomal pellet is resuspended in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).[6]

-

Uptake Assay: Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of [3H]-norepinephrine at a concentration close to its Km for the transporter.

-

Incubation: The mixture is incubated for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[6]

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.[6]

-

Quantification: The amount of [3H]-norepinephrine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]-norepinephrine uptake (IC50) is calculated.

Forced Swim Test (FST)

The FST is a behavioral assay in rodents used to screen for potential antidepressant activity.

Protocol:

-

Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.[7][8]

-

Procedure: Mice or rats are individually placed in the water-filled cylinder.[7][8] A typical session lasts for 6 minutes.[9]

-

Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.[9]

-

Drug Administration: Test compounds, such as this compound, are administered at various doses and at a specified time before the test.

-

Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect. It's important to note that for norepinephrine reuptake inhibitors like this compound, an increase in climbing behavior may also be observed and scored separately from swimming.[10]

Tyramine (B21549) Pressor Response Assay

This clinical pharmacology study assesses the in vivo blockade of the norepinephrine transporter.

Protocol:

-

Subjects: Healthy human volunteers are enrolled in a controlled clinical setting.

-

Baseline Measurements: Baseline cardiovascular parameters, including blood pressure and heart rate, are recorded.

-

Tyramine Challenge: A pressor dose of tyramine (an indirect sympathomimetic amine that is taken up by NET to induce norepinephrine release) is administered intravenously, and the resulting increase in blood pressure is measured.

-

This compound Administration: Subjects are treated with this compound for a specified period.

-

Post-Treatment Tyramine Challenge: The tyramine challenge is repeated, and the pressor response is measured again.

-

Data Analysis: A reduction in the tyramine-induced pressor response following this compound treatment indicates blockade of the norepinephrine transporter.[2]

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound at the noradrenergic synapse.

Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The effect of this compound (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. [3H]this compound--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. animal.research.wvu.edu [animal.research.wvu.edu]

- 8. lasa.co.uk [lasa.co.uk]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of Nisoxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948), (±)-γ-(2-Methoxyphenoxy)-N-methyl-benzenepropanamine hydrochloride, is a potent and selective norepinephrine (B1679862) reuptake inhibitor (SNRI).[1][2] While it was initially investigated as an antidepressant, it is now primarily utilized as a standard research tool to study the norepinephrine transporter (NET).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound and details two prominent synthesis pathways: asymmetric hydrogenation and chemoenzymatic resolution. The guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a secondary amino compound and an aromatic ether.[2] Its structure features a 3-phenylpropan-1-amine backbone with a 2-methoxyphenoxy group at the γ-position and a methyl group on the amine.[2]

Chemical Structure:

-

IUPAC Name: (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine[1]

-

Molecular Formula: C₁₇H₂₁NO₂[1]

-

Molar Mass: 271.360 g·mol⁻¹[1]

-

CAS Number: 53179-07-0[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 271.35 g/mol | [3] |

| XLogP3 | 3.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Topological Polar Surface Area | 30.5 Ų | [3] |

| Solubility | Water: 20 mg/mL, Ethanol (B145695): 50 mg/mL | [4] |

Synthesis Pathways

This section details two effective methods for the synthesis of this compound: a highly enantioselective asymmetric hydrogenation and a chemoenzymatic approach that allows for the synthesis of both enantiomers.

Asymmetric Hydrogenation for the Synthesis of (S)-Nisoxetine

A highly efficient route to (S)-nisoxetine utilizes the asymmetric hydrogenation of a (Z)-β-aryloxy cinnamic nitrile intermediate. This method, developed by Kong et al., employs a rhodium catalyst with a chiral f-spiroPhos ligand to achieve excellent enantioselectivity.

Logical Workflow of Asymmetric Hydrogenation:

Experimental Protocol:

Step 1: Synthesis of (Z)-3-(2-methoxyphenoxy)-3-phenylacrylonitrile

-

To a solution of benzoylacetonitrile (1.2 equiv) in DMF, add 2-methoxyphenol (1.0 equiv) and K₂CO₃ (1.0 equiv).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Asymmetric Hydrogenation to (S)-3-(2-methoxyphenoxy)-3-phenylpropanenitrile

-

In a glovebox, charge a vial with [Rh(cod)Cl]₂ (0.005 equiv) and (R,R)-f-spiroPhos (0.01 equiv) in CH₂Cl₂.

-

Stir the solution at room temperature for 30 minutes.

-

Add a solution of (Z)-3-(2-methoxyphenoxy)-3-phenylacrylonitrile (1.0 equiv) in CH₂Cl₂.

-

Transfer the vial to an autoclave and purge with hydrogen gas.

-

Pressurize the autoclave to 30 atm with hydrogen and stir at room temperature for 1 hour.

-

Carefully release the pressure and concentrate the reaction mixture.

-

Purify the product by column chromatography.

Step 3: Reduction to (S)-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine

-

To a suspension of LiAlH₄ (4.0 equiv) in dry Et₂O, add a solution of (S)-3-(2-methoxyphenoxy)-3-phenylpropanenitrile (1.0 equiv) in Et₂O dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.

-

Filter the resulting precipitate and wash with Et₂O.

-

Dry the combined organic layers and concentrate to yield the desired amine.

Step 4: N-Methylation to (S)-Nisoxetine

-

To a solution of the amine from the previous step in a mixture of CH₂Cl₂ and water, add K₂CO₃ (4 equiv).

-

Cool the mixture to 0 °C and add methyl chloroformate (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir.

-

Separate the organic layer, dry, and concentrate.

-

Dissolve the crude carbamate (B1207046) in THF and add it dropwise to a suspension of LiAlH₄ in THF.

-

Reflux the mixture, then cool and quench as described in Step 3.

-

Purify the crude product by chromatography to obtain (S)-Nisoxetine.

Quantitative Data for Asymmetric Hydrogenation Pathway:

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1 | (Z)-3-(2-methoxyphenoxy)-3-phenylacrylonitrile | 97% | N/A |

| 2 | (S)-3-(2-methoxyphenoxy)-3-phenylpropanenitrile | 98% | 99.9% |

| 3 | (S)-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine | 96% | >99% |

| 4 | (S)-Nisoxetine | High | >99% |

Chemoenzymatic Synthesis of (R)- and (S)-Nisoxetine

This pathway provides access to both enantiomers of this compound through a key lipase-catalyzed kinetic resolution of a chiral alcohol intermediate.

Logical Workflow of Chemoenzymatic Synthesis:

Experimental Protocol:

Step 1: Synthesis of (±)-3-Chloro-1-phenyl-1-propanol

-

Dissolve ω-chloropropiophenone in ethanol.

-

Add NaBH₄ portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Quench with dilute HCl and extract with an organic solvent.

-

Dry and concentrate to obtain the racemic alcohol.

Step 2: Esterification and Lipase-Catalyzed Resolution

-

To a solution of the racemic alcohol in dichloromethane, add pyridine and butyric anhydride.

-

Stir at room temperature.

-

Work up the reaction to isolate the racemic ester.

-

Dissolve the racemic ester in toluene and add immobilized Lipase B from Candida antarctica (CALB).

-

Stir the suspension at a controlled temperature.

-

Monitor the reaction for approximately 50% conversion.

-

Filter off the enzyme and separate the unreacted (R)-alcohol and the (S)-ester by column chromatography.

Step 3: Synthesis of (R)-Nisoxetine

-

Dissolve (R)-3-chloro-1-phenyl-1-propanol, 2-methoxyphenol, and PPh₃ in dry THF.

-

Add diethyl azodicarboxylate (DEAD) dropwise at 0 °C.

-

Stir at room temperature.

-

Purify the resulting ether.

-

Heat the ether with aqueous methylamine in ethanol in a sealed tube at 130 °C.

-

Purify the final product to obtain (R)-Nisoxetine.

Step 4: Synthesis of (S)-Nisoxetine

-

Hydrolyze the (S)-3-chloro-1-phenylpropyl butanoate to obtain (S)-3-chloro-1-phenyl-1-propanol.

-

Follow the same procedure as for the (R)-enantiomer (Step 3) to synthesize (S)-Nisoxetine.

Quantitative Data for Chemoenzymatic Pathway:

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1 | (±)-3-Chloro-1-phenyl-1-propanol | High | N/A |

| 2a (Resolution) | (R)-3-Chloro-1-phenyl-1-propanol | ~45-50% | >99% |

| 2b (Resolution) | (S)-3-Chloro-1-phenylpropyl butanoate | ~45-50% | >99% |

| 3 | (R)-Nisoxetine | Good | >99% |

| 4 | (S)-Nisoxetine | Good | >99% |

Mechanism of Action: Norepinephrine Transporter Inhibition

This compound exerts its pharmacological effects by selectively inhibiting the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This inhibition leads to an increased concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Simplified Diagram of NET Inhibition by this compound:

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The asymmetric hydrogenation and chemoenzymatic routes offer versatile and efficient methods for obtaining this valuable research compound in high enantiopurity. The provided experimental protocols and quantitative data serve as a practical resource for chemists in the fields of medicinal chemistry and drug development. The visualization of the synthesis pathways and the mechanism of action aims to enhance the understanding of the logical flow of these processes.

References

The Pharmacological Profile of Nisoxetine: An In-depth Technical Guide for Research Professionals

An Overview of a Selective Norepinephrine (B1679862) Reuptake Inhibitor

Nisoxetine (B1678948), also known by its developmental code name LY-94939, is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1] Developed in the 1970s by Eli Lilly and Company, it was initially investigated as an antidepressant. While it never reached the pharmaceutical market for clinical use, this compound has become an invaluable tool in neuroscience research. Its high affinity and selectivity for the norepinephrine transporter (NET) make it an ideal pharmacological agent for elucidating the role of the noradrenergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinities, and detailed experimental protocols for its use as a research chemical.

Mechanism of Action

This compound exerts its pharmacological effects by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding action blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged availability of the neurotransmitter to act on postsynaptic adrenergic receptors.[1][2] This selective inhibition of norepinephrine reuptake is the primary mechanism underlying its various physiological effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and potency of this compound for monoamine transporters.

Table 1: Binding Affinity of this compound for Monoamine Transporters

| Transporter | Species | Assay Type | Ligand | K_i (nM) | Reference |

| NET | Human | Radioligand Binding | [³H]this compound | 0.8 | [1] |

| NET | Rat | Radioligand Binding | [³H]this compound | 0.7 - 1.4 | [3][4] |

| DAT | Human | Radioligand Binding | [³H]WIN 35,428 | ~400 | [1] |

| SERT | Human | Radioligand Binding | [³H]Citalopram | ~1000 | [1] |

Table 2: Functional Potency of this compound

| Assay Type | Species | Preparation | IC₅₀ (nM) | Reference |

| Norepinephrine Uptake | Rat | Cortical Synaptosomes | ~1 | [4] |

| Dopamine Uptake | Rat | Striatal Synaptosomes | >1000 | [1] |

| Serotonin Uptake | Rat | Cortical Synaptosomes | >1000 | [1] |

Experimental Protocols

Radioligand Binding Assay for Norepinephrine Transporter

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human norepinephrine transporter (hNET) using [³H]this compound.

Materials:

-

HEK293 cells stably expressing hNET

-

[³H]this compound (specific activity ~70-90 Ci/mmol)

-

Test compound (e.g., this compound as a reference)

-

Desipramine (for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

Scintillation cocktail

-

96-well microplates

-

Glass fiber filter mats

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293-hNET cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

-

Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]this compound (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).

-

Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.

-

Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.

-

-

Incubate the plate at 4°C for 2-3 hours.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value and subsequently the K_i value using the Cheng-Prusoff equation.

-

Norepinephrine Uptake Assay in Synaptosomes

This protocol outlines a method to measure the inhibition of norepinephrine uptake by this compound in rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[³H]Norepinephrine

-

This compound

-

Krebs-Ringer buffer

-

Pargyline (MAO inhibitor)

-

Ascorbic acid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (synaptosomal fraction) in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding [³H]Norepinephrine (final concentration in the low nanomolar range).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value for this compound by plotting the percentage of inhibition of norepinephrine uptake against the concentration of this compound.

-

Behavioral Pharmacology: Forced Swim Test

The forced swim test is a common behavioral assay to assess antidepressant-like activity.

Materials:

-

Rats or mice

-

Cylindrical container filled with water (23-25°C)

-

This compound solution for injection

-

Vehicle control

Procedure:

-

Habituation (for rats):

-

On day 1, place each rat in the water-filled cylinder for 15 minutes.

-

Remove the rat, dry it, and return it to its home cage.

-

-

Drug Administration:

-

On day 2 (for rats) or on the single test day (for mice), administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at a predetermined time before the test (e.g., 30-60 minutes).

-

-

Test Session:

-

Place the animal in the cylinder and record its behavior for 5-6 minutes.

-

The primary measure is the duration of immobility, defined as the time the animal spends floating with only minimal movements to keep its head above water.

-

-

Data Analysis:

-

Compare the immobility time between the this compound-treated group and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Behavioral Pharmacology: Locomotor Activity

This test is used to assess the effects of a compound on spontaneous motor activity.

Materials:

-

Mice or rats

-

Open-field arena equipped with infrared beams or a video tracking system

-

This compound solution for injection

-

Vehicle control

Procedure:

-

Habituation:

-

Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

A habituation session in the open-field arena may be conducted on a preceding day.

-

-

Drug Administration:

-

Administer this compound or vehicle at a specific time before placing the animal in the arena.

-

-

Test Session:

-

Place the animal in the center of the open-field arena.

-

Record locomotor activity for a set duration (e.g., 30-60 minutes).

-

Parameters measured typically include total distance traveled, horizontal activity, and vertical activity (rearing).

-

-

Data Analysis:

Downstream Signaling Pathways

The primary action of this compound is to increase the synaptic concentration of norepinephrine. This elevated norepinephrine then interacts with various adrenergic receptors (alpha and beta), which are G-protein coupled receptors (GPCRs), to initiate downstream signaling cascades. The specific pathway activated depends on the receptor subtype expressed on the postsynaptic neuron.

Gs-Coupled Beta-Adrenergic Receptor Signaling

Caption: Gs-coupled β-adrenergic receptor signaling pathway.

Gi-Coupled Alpha-2 Adrenergic Receptor Signaling

Caption: Gi-coupled α2-adrenergic receptor signaling pathway.

Gq-Coupled Alpha-1 Adrenergic Receptor Signaling

Caption: Gq-coupled α1-adrenergic receptor signaling pathway.

Conclusion

This compound remains a cornerstone research tool for investigating the complexities of the noradrenergic system. Its high potency and selectivity for the norepinephrine transporter allow for precise manipulation of noradrenergic signaling in a variety of experimental paradigms. This guide provides a foundational understanding of this compound's pharmacological profile and offers detailed protocols to facilitate its effective use in the laboratory. For researchers in neuroscience and drug development, a thorough understanding of this compound's properties is essential for designing and interpreting experiments aimed at unraveling the role of norepinephrine in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 3. [3H]this compound: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]this compound--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norepinephrine uptake inhibitors as biochemically and behaviorally selective antagonists of the locomotor stimulation induced by indirectly acting sympathomimetic aminetic amines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amphetamine's locomotor-stimulant and noreprinephrine-releasing effects: evidence for selective antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Selectivity of Nisoxetine for Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoxetine (B1678948), a potent and selective norepinephrine (B1679862) transporter (NET) inhibitor, serves as a critical pharmacological tool for dissecting the roles of the noradrenergic system in various physiological and pathological processes.[1] Its high affinity for NET, coupled with significantly lower affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), makes it an invaluable agent for in vitro and in vivo studies. This technical guide provides an in-depth overview of this compound's binding characteristics, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key experimental workflows.

Quantitative Analysis of Binding Affinity and Selectivity

The binding affinity of this compound for the three principal monoamine transporters—NET, SERT, and DAT—has been extensively characterized using various in vitro assay systems. The data, primarily expressed as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), consistently demonstrate this compound's profound selectivity for the norepinephrine transporter.

Binding Affinity Data

The following table summarizes the binding affinities of this compound for human and rat monoamine transporters, as determined by radioligand binding assays. These assays measure the ability of this compound to displace a specific radiolabeled ligand from the transporter.

| Transporter | Species | Radioligand | Ki (nM) | Reference |

| NET | Rat | [3H]this compound | 1.4 ± 0.1 | [2] |

| NET | Rat | [3H]this compound | 0.46 | [3] |

| SERT | Rat | - | 158 | [3] |

| DAT | Rat | - | 378 | [3] |

| DAT | Human | [3H]WIN-35428 | >500 | [4] |

Table 1: Binding Affinity (Ki) of this compound for Monoamine Transporters.

Functional Inhibition Data

Uptake inhibition assays provide a functional measure of a compound's potency in blocking the transport of a substrate into the cell. The following table presents the IC50 and Ki values for this compound from monoamine uptake inhibition studies.

| Transporter | Species | Substrate | IC50 (nM) | Ki (nM) | Reference |

| NET | Rat | [3H]Noradrenaline | - | 2.1 ± 0.3 | [2] |

| NET | Human | NE | pIC50 = 8.3 ± 0.1 | - | [5] |

| NET | Human | DA | pIC50 = 8.4 ± 0.3 | - | [5] |

| NET | Human | EP | pIC50 = 8.8 ± 0.3 | - | [5] |

| DAT | Human | DA | 1150 | - | [2] |

Table 2: Functional Inhibition (IC50/Ki) of this compound on Monoamine Transporters. pIC50 is the negative logarithm of the IC50 value. NE: Norepinephrine, DA: Dopamine, EP: Epinephrine.

Experimental Protocols

The determination of this compound's binding affinity and functional potency relies on well-established in vitro assays. The two primary methods employed are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This method directly measures the interaction of a compound with its target protein. For this compound, [3H]this compound is a commonly used radioligand for labeling NET.[6][7][8]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radioligand to its target, and to determine the inhibition constant (Ki) of a competing non-labeled compound.

Materials:

-

Biological Material: Rat frontal cortical membranes or cells stably expressing the human norepinephrine transporter (e.g., HEK-hNET cells).[2][9]

-

Test Compound: this compound (for saturation binding) or other competing ligands.

-

Buffers: Assay buffer (e.g., Krebs-Ringer's buffer).[10]

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat frontal cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the transporters.[8]

-

Incubation: Incubate the membrane preparation with increasing concentrations of [3H]this compound in the presence (for non-specific binding) and absence (for total binding) of a high concentration of a non-labeled competitor (e.g., desipramine).[9]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

Saturation Analysis: Plot specific binding against the concentration of [3H]this compound to determine Kd and Bmax using non-linear regression analysis.

-

Competition Analysis: To determine the Ki of a test compound, perform the assay with a fixed concentration of [3H]this compound and varying concentrations of the test compound. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to block the transport of a substrate (e.g., a radiolabeled neurotransmitter or a fluorescent substrate analog) into cells expressing the target transporter.[5][11][12]

Objective: To determine the IC50 value of a compound for inhibiting monoamine uptake.

Materials:

-

Biological Material: Synaptosomes or cells stably expressing the target monoamine transporter (e.g., HEK293 cells).[2][10]

-

Substrate: Radiolabeled neurotransmitter (e.g., [3H]Norepinephrine) or a fluorescent substrate analog.[2][13]

-

Test Compound: this compound or other inhibitors at various concentrations.

-

Buffers and Reagents: Krebs-Henseleit buffer (KHB), stop solution.[11]

-

Instrumentation: Scintillation counter or fluorescence plate reader.[13]

Methodology:

-

Cell Culture: Plate cells expressing the transporter of interest in a multi-well plate and allow them to adhere.

-

Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of the test compound (this compound) or vehicle.[14]

-

Initiation of Uptake: Add the radiolabeled or fluorescent substrate to initiate the uptake reaction and incubate for a defined period at a specific temperature (e.g., room temperature or 37°C).[10]

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer or a specific stop solution.

-

Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

-

Data Analysis: Plot the percentage of inhibition of uptake against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Reuptake Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the norepinephrine transporter. By binding to NET, this compound blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This direct interaction with the transporter protein is the core of its pharmacological effect and does not typically involve complex downstream signaling cascades for its primary action.

Conclusion

This compound's high binding affinity and remarkable selectivity for the norepinephrine transporter solidify its status as a cornerstone research tool in neuropharmacology. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for scientists and researchers investigating the intricacies of the noradrenergic system. The consistent findings across various assay platforms underscore the reliability of this compound as a selective NET inhibitor, enabling precise exploration of norepinephrine's role in health and disease.

References

- 1. This compound | Selective NET Inhibitor | For Research [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [3H]this compound: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]this compound--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and this compound is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

In Vitro Characterization of Nisoxetine's Effects on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nisoxetine (B1678948), a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), serves as a critical pharmacological tool for investigating noradrenergic neurotransmission. Its high affinity for the norepinephrine transporter (NET) over other monoamine transporters makes it an invaluable agent for dissecting the role of norepinephrine in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, inhibitory activity, and the experimental protocols utilized for its assessment. Furthermore, this document illustrates key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and to guide future research.

Quantitative Data Summary: Binding Affinity and Inhibitory Potency

The in vitro efficacy of this compound is primarily defined by its high binding affinity for the norepinephrine transporter (NET) and its potent inhibition of norepinephrine reuptake. Its selectivity is demonstrated by significantly lower affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). The following tables summarize key quantitative data from in vitro studies.

Table 1: this compound Binding Affinity (Kd and Ki) for Monoamine Transporters

| Target Transporter | Radioligand | Preparation | Kd (nM) | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | [³H]this compound | Rat Brain Homogenates | 0.8 | - | [1] |

| Norepinephrine Transporter (NET) | [³H]this compound | Rat Cortical Homogenates | 0.7 | - | [2] |

| Norepinephrine Transporter (NET) | [³H]this compound | Rat Brain Prefrontal Cortex | - | 1.5 | [3] |

| Norepinephrine Transporter (NET) | [³H]this compound | Rat Frontal Cortical Membranes | - | 1.4 ± 0.1 | |

| Norepinephrine Transporter (NET) | [³H]CFT | HEK-hNET cells | - | 4.97 ± 0.80 | [4] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Brain Homogenates | 6-8 | - | [5] |

| Serotonin Transporter (SERT) | [³H]Citalopram | Murine Kidney Cells (hSERT) | - | 1.4 | [3] |

| Serotonin Transporter (SERT) | [³H]Citalopram | Rat Frontal Cortex | - | 277 | [3] |

Table 2: this compound Inhibitory Potency (IC50) for Monoamine Transporters

| Target Transporter | Assay Type | Cell/Tissue Type | IC50 (nM) | Reference |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine Uptake | Rat Frontal Cortical Synaptosomes | 2.1 ± 0.3 (Ki) | |

| Serotonin Transporter (SERT) | Serotonin Uptake | Human SERT expressed in HEK cells | 700 - 1400 | [3] |

| Voltage-gated Sodium Channels | Na+ Current Inhibition | - | 1,600 (-70 mV) | |

| Voltage-gated Sodium Channels | Na+ Current Inhibition | - | 28,600 (-100 mV) |

Experimental Protocols

Radioligand Binding Assay for NET Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the norepinephrine transporter using [³H]this compound.

Materials and Reagents:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET)[6]

-

[³H]this compound (specific activity ~70-90 Ci/mmol)[6]

-

Desipramine hydrochloride (for non-specific binding)[6]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[6]

-

Wash Buffer: Cold Assay Buffer[6]

-

96-well microplates[6]

-

Glass fiber filter mats (e.g., Whatman GF/B or GF/C)[6]

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture hNET-expressing cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

-

Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

-

Determine the protein concentration of the membrane preparation. Store aliquots at -80°C.[6]

-

-

Binding Assay:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]this compound (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).[6]

-

Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.[6]

-

Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.[6]

-

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.[6]

-

-

Filtration and Counting:

-

Pre-soak the glass fiber filter mats in 0.3% polyethyleneimine for at least 30 minutes.[6]

-

Rapidly aspirate the contents of the wells onto the filter mat using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.[6]

-

Dry the filter mats.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and cap the vials.

-

Quantify the radioactivity using a liquid scintillation counter.[6]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Norepinephrine Uptake Inhibition Assay

This protocol outlines a method to assess the functional inhibition of the norepinephrine transporter by this compound.

Materials and Reagents:

-

HEK-hNET cells or synaptosomes

-

[³H]Norepinephrine

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

This compound

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

Procedure:

-

Cell/Synaptosome Preparation:

-

Prepare a suspension of HEK-hNET cells or synaptosomes in Assay Buffer.

-

-

Uptake Inhibition Assay:

-

Pre-incubate the cell/synaptosome suspension with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding [³H]Norepinephrine at a final concentration near its Km for the transporter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer to remove extracellular radiolabel.

-

-

Quantification and Data Analysis:

-

Lyse the cells/synaptosomes on the filters and measure the retained radioactivity by liquid scintillation counting.

-

Plot the percentage of inhibition of [³H]Norepinephrine uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

References

- 1. [3H]this compound: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]this compound: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and this compound is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro binding assays using 3H this compound and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Nisoxetine Hydrochloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of nisoxetine (B1678948) hydrochloride, a potent and selective norepinephrine (B1679862) reuptake inhibitor. Understanding the solubility of this compound is critical for a wide range of research applications, from in vitro assays to formulation development. This document presents quantitative solubility data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Data Presentation: Solubility Profile

The solubility of this compound hydrochloride has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients. The data presented here is based on publicly available information and should be considered as a guideline.

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Conditions / Remarks |

| Water | 307.82 | 30.78 | ~0.1 | Soluble up to 100 mM.[1] |

| 20[2][3][4] | ~0.065 | |||

| < 30.78[5][6] | < 0.1 | |||

| Dimethyl Sulfoxide (DMSO) | 45[5] | ~0.146 | Sonication is recommended.[5] | |

| Ethanol | 50[2][3][4] | ~0.162 | ||

| Isopropanol | Soluble[7] | - | Qualitative data. | |

| Methanol | Freely Soluble | - | Data for fluoxetine (B1211875) hydrochloride, a structurally similar compound.[8] | |

| Acetonitrile | Soluble | - | Data for fluoxetine hydrochloride, a structurally similar compound.[8] | |

| Chloroform | Soluble | - | Data for fluoxetine hydrochloride, a structurally similar compound.[8] | |

| Acetone (B3395972) | Soluble | - | Data for fluoxetine hydrochloride, a structurally similar compound.[8] |

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation and analytical studies. The two primary methods for determining the solubility of a compound are the equilibrium shake-flask method and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Principle: An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound hydrochloride to a sealed flask containing the desired solvent (e.g., water, ethanol, DMSO). The exact amount of excess will depend on the expected solubility.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours of continuous shaking.[9]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration. It is crucial to ensure that no solid particles are present in the sample to be analyzed.[9]

-

Quantification: Analyze the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound hydrochloride in the tested solvent under the specified conditions.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the dissolution rate of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

Principle: A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored over a short period, and the concentration of the compound remaining in solution is determined.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the wells of a microplate.[10]

-

Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final concentrations of this compound hydrochloride.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 1-2 hours).[10]

-

Precipitate Detection/Separation:

-

Nephelometry: Measure the light scattering caused by any precipitate formed.

-

Filtration/Centrifugation: Separate the precipitate from the solution using a filter plate or by centrifugation.[11]

-

-

Quantification: Determine the concentration of this compound hydrochloride in the clear solution (filtrate or supernatant) using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS.[11]

-

Data Analysis: The highest concentration at which no precipitate is observed or the concentration in the saturated solution is reported as the kinetic solubility.

References

- 1. rndsystems.com [rndsystems.com]

- 2. ≥98% (HPLC), Norepinephrine reuptake inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound solid, = 98 HPLC 57754-86-6 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound hydrochloride | Noradrenaline transporter | TargetMol [targetmol.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound solid, = 98 HPLC 57754-86-6 [sigmaaldrich.com]

- 8. Page title goes here... [ch.ic.ac.uk]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

Preclinical Pharmacokinetics and Metabolism of Nisoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoxetine (B1678948), a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been a valuable tool in neuroscience research for decades. While it was initially investigated as an antidepressant, it never reached the market for clinical use. However, its high affinity and selectivity for the norepinephrine transporter (NET) make it an important pharmacological agent for studying noradrenergic systems and their role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, compiling available data to support its use in research and drug development.

Pharmacokinetics

The preclinical pharmacokinetic data for this compound is not extensively published in a consolidated form. However, by compiling information from various sources, a partial profile can be constructed.

Absorption and Distribution

Oral absorption data in preclinical species is limited. An early preclinical study in human volunteers reported an average plasma concentration of 0.028 µg/mL after a single oral dose, which increased to 0.049 µg/mL after the fifteenth dose, suggesting some accumulation with repeated dosing[1].

This compound exhibits significant distribution to the brain. In vivo studies in mice using radiolabeled [11C]this compound have shown uptake and retention of the tracer in various brain regions, including the cortex, striatum, hypothalamus, and thalamus. The highest levels were observed in the hypothalamus and cortex.

Key Pharmacokinetic Parameters

| Parameter | Species/System | Value | Reference |

| Ki (NET) | Human | 0.8 nM | [1] |

| Kd (NET) | Human Placenta | 13.8 ± 0.4 nM | [1] |

| Bmax (NET) | Human Placenta | 5.1 ± 0.1 pmol/mg protein | [1] |

| Kd ([3H]this compound) | Rat Cortical Homogenates | 0.7 nM | [2] |

| Ki (NET) | Rat Frontal Cortical Membranes | 1.4 ± 0.1 nM | [3] |

| Ki ([3H]Noradrenaline uptake) | Rat Frontal Cortical Synaptosomes | 2.1 ± 0.3 nM | [3] |

Table 1: this compound Binding Affinities

Experimental Protocols

Regional Brain Distribution of [11C]this compound in Mice

-

Radiolabeling: [11C]this compound was synthesized by the alkylation of the nor-methyl precursor with [11C]CH3I.

-

Animal Model: CD-1 mice were used.

-

Administration: [11C]this compound was administered intravenously.

-

Sample Collection: Brain tissue from various regions (cortex, striatum, hypothalamus, thalamus, cerebellum) and blood samples were collected at different time points (e.g., 2, 10, 30, and 60 minutes) post-injection.

-

Analysis: Radioactivity in the tissue and blood samples was measured to determine the distribution of the tracer.

-

Blocking Studies: To assess specific binding, a separate group of mice was pretreated with a high dose of unlabeled this compound (e.g., 7 mg/kg i.v.) before the administration of [11C]this compound.

Metabolism

The metabolism of this compound is not fully elucidated in the available literature. However, based on its chemical structure and data from structurally related compounds like fluoxetine (B1211875) and atomoxetine, key metabolic pathways can be inferred.

Probable Metabolic Pathways

This compound is a secondary amine and contains a methoxy (B1213986) group, making it susceptible to several metabolic reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two most probable primary metabolic pathways are:

-

N-demethylation: Removal of the methyl group from the nitrogen atom to form the N-desmethylthis compound metabolite. This is a common metabolic route for many drugs containing an N-methyl group and is often catalyzed by enzymes such as CYP2D6.

-

O-demethylation: Removal of the methyl group from the methoxy-phenyl ring to form an O-desmethylthis compound metabolite.

These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.

Cytochrome P450 Involvement

Direct studies identifying the specific CYP isozymes responsible for this compound metabolism are scarce. However, research on structurally similar drugs provides strong indications. For instance, the metabolism of fluoxetine, another phenoxyphenylpropylamine, is known to be mediated by several CYP enzymes, with CYP2D6 playing a major role in its N-demethylation[4]. Furthermore, studies have shown that this compound can inhibit CYP2C11 in rat liver microsomes[5]. Given these findings, it is highly probable that CYP2D6 and other CYP enzymes are involved in the metabolism of this compound.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

A standard approach to investigate the in vitro metabolism of a compound like this compound would involve the following protocol:

-

Incubation: this compound would be incubated with liver microsomes from different species (e.g., rat, mouse, dog, human) in the presence of NADPH (a necessary cofactor for CYP enzyme activity) at 37°C.

-

Sample Analysis: At various time points, the reaction would be stopped, and the samples analyzed by a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and any metabolites formed.

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, recombinant human CYP enzymes or specific chemical inhibitors of different CYP isoforms would be used in the incubation mixture. A reduction in the formation of a particular metabolite in the presence of a specific inhibitor would indicate the involvement of that CYP enzyme.

Visualizations

Logical Relationship of this compound's Mechanism of Action

Experimental Workflow for In Vitro Metabolism Study

Putative Metabolic Pathway of this compound

Conclusion

This compound remains a critical research tool due to its high selectivity for the norepinephrine transporter. This guide consolidates the available, albeit limited, preclinical pharmacokinetic and metabolism data on this compound. While key quantitative parameters in preclinical species are not well-documented in publicly accessible literature, the information on its brain distribution and potent NET inhibition underscores its utility in CNS research. The proposed metabolic pathways, based on its chemical structure and data from related compounds, suggest that N- and O-demethylation are likely the primary routes of metabolism, with probable involvement of CYP450 enzymes. Further dedicated studies are warranted to fully characterize the ADME profile of this compound to better support its continued use in advancing our understanding of the noradrenergic system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [3H]this compound: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition and metabolite complexation of rat hepatic microsomal cytochrome P450 by tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

Nisoxetine: A Precision Tool for Interrogating the Noradrenergic System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948), a phenoxyphenylpropylamine derivative, stands as a cornerstone pharmacological tool for the selective investigation of the noradrenergic system. Its high potency and selectivity as a norepinephrine (B1679862) transporter (NET) inhibitor, with significantly lower affinity for serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters, make it an invaluable asset in delineating the precise roles of norepinephrine in a myriad of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinities, and detailed protocols for its application in key experimental paradigms. Furthermore, this document presents critical signaling pathways and experimental workflows in a visually intuitive format to facilitate robust experimental design and data interpretation.

Introduction

Originally developed as an antidepressant, this compound has found its enduring value not in the clinic, but in the laboratory.[1][2] Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), effectively blocking the reuptake of norepinephrine from the synaptic cleft and prolonging its action on postsynaptic receptors.[1][2] This high degree of selectivity distinguishes it from many other monoamine reuptake inhibitors, allowing researchers to dissect the specific contributions of the noradrenergic system in complex neurological processes.

Mechanism of Action and Selectivity

This compound exerts its effects by binding to the norepinephrine transporter, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. This binding event inhibits the conformational changes necessary for norepinephrine translocation back into the presynaptic neuron, thereby increasing the concentration and dwell time of norepinephrine in the synapse.

The selectivity of this compound for the NET over other monoamine transporters is a key feature that underpins its utility in research. The following table summarizes the binding affinities of this compound for the norepinephrine, serotonin, and dopamine transporters.

| Transporter | Ligand | Species | Assay Type | K_i (nM) | K_d (nM) | IC_50 (nM) | Reference(s) |

| NET | This compound | Rat | [³H]this compound Binding | 1.4 ± 0.1 | [3] | ||

| NET | (R)-Nisoxetine | Rat | 0.46 | [4] | |||

| NET | This compound | Rat | [³H]Noradrenaline Uptake | 2.1 ± 0.3 | [3] | ||

| NET | This compound | Human | [³H]this compound Binding | 0.76 | [3] | ||

| SERT | This compound | Human (HEK293 cells) | Serotonin Reuptake Assay | >1000 | [3] | ||

| SERT | (R)-Nisoxetine | Rat | 158 | [4] | |||

| DAT | This compound | Human (HEK cells) | Dopamine Uptake Assay | 700 | [3] | ||

| DAT | (R)-Nisoxetine | Rat | 378 | [4] |

Noradrenergic Signaling Pathway

The inhibition of norepinephrine reuptake by this compound leads to the enhanced activation of adrenergic receptors on postsynaptic neurons. The following diagram illustrates the key components of the noradrenergic synapse and the downstream signaling cascades initiated by norepinephrine.

Experimental Protocols

This compound is a versatile tool that can be employed in a wide range of experimental paradigms. Below are detailed protocols for some of the key applications of this compound in noradrenergic system research.

In Vitro: Radioligand Binding Assay for NET Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the norepinephrine transporter using [³H]this compound.

Materials:

-

HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET)

-

[³H]this compound (specific activity ~70-90 Ci/mmol)

-

Test compound (e.g., this compound as a reference)

-

Desipramine (B1205290) (for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

Scintillation cocktail

-

96-well microplates

-

Glass fiber filter mats (e.g., Whatman GF/B or GF/C)

-

Cell harvester

-

Liquid scintillation counter

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Membrane Preparation:

-

Culture hNET-expressing cells to confluency.

-

Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

-

Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer or by sonication.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

-

Determine the protein concentration of the membrane preparation.

-

Store membrane aliquots at -80°C until use.

-

-

Binding Assay:

-

Prepare serial dilutions of the test compound and desipramine in Assay Buffer.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]this compound (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).

-

Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]this compound, and 100 µL of the membrane preparation.

-